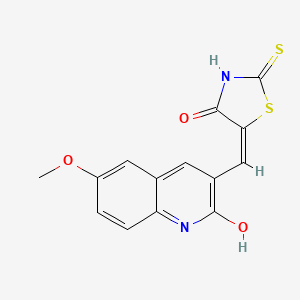
7-methyl-3-(5-(o-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-3-(5-(o-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a quinoline derivative that contains an oxadiazole ring, which has been shown to exhibit a range of biological activities. In
Wirkmechanismus
The mechanism of action of 7-methyl-3-(5-(o-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is not fully understood. However, several studies have suggested that this compound exerts its anti-cancer activity by inhibiting the activity of specific enzymes that are involved in cancer cell growth and survival. Additionally, this compound has been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been shown to exhibit several other biochemical and physiological effects. For example, this compound has been reported to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been shown to exhibit antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-methyl-3-(5-(o-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol in lab experiments is its high potency and specificity. This compound has been shown to exhibit potent activity against cancer cells and other disease-causing agents, making it a valuable tool for studying disease mechanisms and developing new treatments. However, one limitation of using this compound is its potential toxicity. Like many other chemical compounds, this compound can be toxic to cells and organisms at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 7-methyl-3-(5-(o-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol. One potential direction is to further investigate the mechanism of action of this compound and identify specific targets that it interacts with. This information could be used to develop more potent and specific drugs that target these specific pathways. Additionally, more research is needed to determine the safety and toxicity of this compound, particularly in vivo. Finally, this compound could be further studied for its potential applications in other scientific research fields, such as neuroscience and immunology.
Synthesemethoden
The synthesis of 7-methyl-3-(5-(o-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol involves the reaction of 2-hydroxy-3-methylquinoline with o-tolyl hydrazine and acetic anhydride in the presence of phosphorus oxychloride. The resulting compound is then treated with sodium ethoxide to yield the final product. This synthesis method has been reported in several research articles and has been shown to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
7-methyl-3-(5-(o-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of cancer research. Several studies have reported that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for anti-cancer drugs.
Eigenschaften
IUPAC Name |
7-methyl-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-11-7-8-13-10-15(18(23)20-16(13)9-11)17-21-19(24-22-17)14-6-4-3-5-12(14)2/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPPRBHFRIHZER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

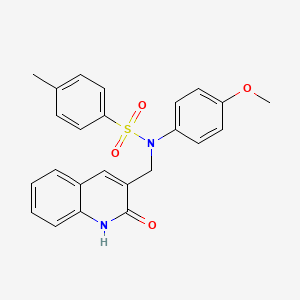
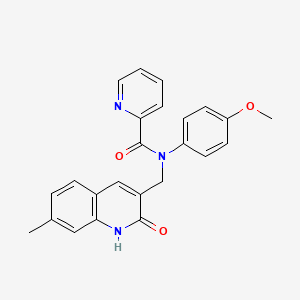
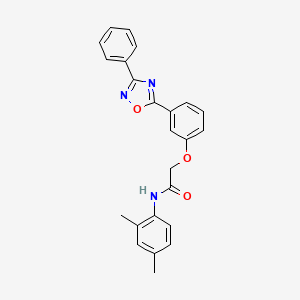
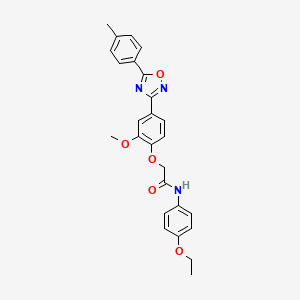

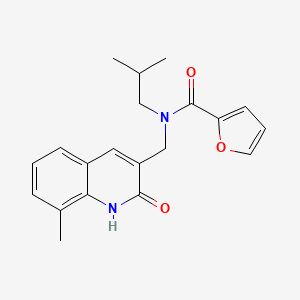
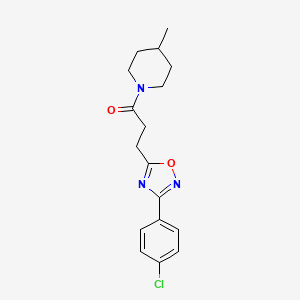

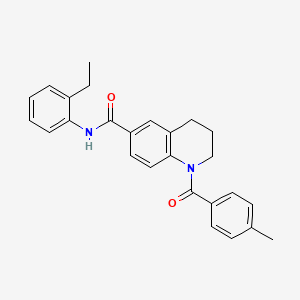
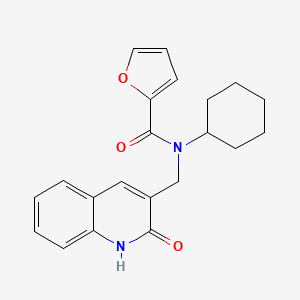

![N-(2-methoxyethyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7708311.png)
